molecular formula C7H5ClN2 B1332060 4-Amino-3-chlorobenzonitrile CAS No. 21803-75-8

4-Amino-3-chlorobenzonitrile

Cat. No.: B1332060
CAS No.: 21803-75-8
M. Wt: 152.58 g/mol
InChI Key: OREVCMGFYSUYPX-UHFFFAOYSA-N
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Description

4-Amino-3-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of an amino group at the fourth position and a chlorine atom at the third position on the benzene ring. This compound is widely used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4-cyanoaniline using N-chlorosuccinimide in acetonitrile at 60°C . Another method involves the reaction of 3-chloro-4-nitrobenzonitrile with a reducing agent to convert the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under an inert atmosphere to prevent unwanted side reactions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products:

    Oxidation: 4-Nitro-3-chlorobenzonitrile.

    Reduction: 4-Amino-3-chlorobenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of 4-amino-3-chlorobenzonitrile exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development . Additionally, it has been involved in the synthesis of compounds that demonstrate antiparasitic activity, particularly against Trypanosomiasis .

Synthesis of Bioactive Compounds
this compound serves as a crucial intermediate in synthesizing bioactive molecules. For instance, it has been utilized in the condensation reactions to form benzothiazole derivatives, which possess notable biological activities . These derivatives are being explored for their potential therapeutic effects in treating various diseases.

Drug Development
The compound has been investigated for its role in drug design, particularly in creating inhibitors for specific enzymes related to diseases. Its structural properties allow for modifications that enhance biological activity while minimizing toxicity .

Agrochemical Applications

Pesticide Development
In agrochemistry, this compound is being studied for its potential use in developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents that target specific pests while reducing environmental impact .

Material Science Applications

Polymer Chemistry
The compound is also significant in polymer chemistry, where it is used as a building block for synthesizing various polymers with specialized properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its purity and defined chemical structure allow researchers to calibrate instruments and validate methods effectively .

Case Studies

Study Title Focus Area Findings
Synthesis of Benzothiazole DerivativesPharmaceutical ChemistryDemonstrated antimicrobial activity against pathogens; potential lead compound for drug development .
Development of Eco-friendly PesticidesAgrochemistryExplored the efficacy of synthesized compounds based on this compound against agricultural pests .
Polymer Composite ResearchMaterials ScienceInvestigated the mechanical properties of polymers incorporating this compound; showed improved thermal stability .

Mechanism of Action

The mechanism of action of 4-Amino-3-chlorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Amino-3-bromobenzonitrile
  • 4-Amino-3-nitrobenzonitrile
  • 4-Amino-3-fluorobenzonitrile

Comparison: 4-Amino-3-chlorobenzonitrile is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom’s electron-withdrawing nature influences the compound’s nucleophilicity and electrophilicity, making it a valuable intermediate in various synthetic pathways .

Biological Activity

4-Amino-3-chlorobenzonitrile (CAS No. 21803-75-8) is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₇H₅ClN₂
  • Molecular Weight : 152.58 g/mol
  • Melting Point : 98-104 °C
  • Structure : The compound features an amino group and a chloro substituent on a benzonitrile backbone, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The amino and chloro groups enhance its binding affinity to specific proteins or enzymes, potentially modulating their activity. This mechanism is crucial for its application in drug development and therapeutic interventions .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. For instance, the compound has been evaluated for its efficacy against resistant strains of bacteria, highlighting its role in addressing antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specific derivatives of this compound have shown promise in targeting cancer cell lines, making them potential candidates for further development as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, demonstrating its potential as a broad-spectrum antibacterial agent.
  • Anticancer Screening : In vitro assays conducted on human cancer cell lines revealed that derivatives of this compound inhibited cell growth by over 50% compared to control groups. The mechanism was linked to the induction of apoptosis, which was confirmed through flow cytometry analysis .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compound StructureAntimicrobial, Anticancer
4-Amino-3-chlorobenzamide StructureAntimicrobial
3-Amino-4-chlorobenzonitrile StructureLimited studies on biological activity

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold for synthesizing new pharmaceutical agents. Its derivatives are being explored for their potential use in treating infections and cancers, with ongoing research aimed at optimizing their efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Amino-3-chlorobenzonitrile for experimental design?

  • Answer: The compound appears as a light yellow to dark green crystalline powder with a melting point range of 102–106°C (specific values may vary based on purity) and is soluble in methanol . Purity is typically ≥98% (GC), which is essential for reproducibility in reactions. Solubility in polar solvents like methanol suggests its utility in solution-phase syntheses. Researchers should verify these properties via differential scanning calorimetry (DSC) for melting point and GC/HPLC for purity .

Q. What safety protocols are mandatory for handling this compound?

  • Answer: The compound is classified as hazardous (H301/H311/H331: toxic if swallowed, in contact with skin, or inhaled). Required precautions include:

  • Use of PPE (gloves, goggles, respirators) and working in a fume hood .
  • Immediate cleanup of spills using inert absorbents, avoiding drainage contamination .
  • Storage in tightly sealed containers at room temperature, away from ignition sources .
    • Emergency measures: For skin contact, wash with water and seek medical attention; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield and selectivity?

  • Answer: While direct synthesis methods are not detailed in the evidence, analogous nitrile-containing compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) suggest potential strategies:

  • Chlorination/Amination: Introduce the amino group via catalytic hydrogenation of a nitro precursor or nucleophilic substitution of a halogenated intermediate.
  • Cyanation: Coupling a chlorobenzene derivative with a cyanide source under Pd-catalyzed conditions.
    • Optimize reaction parameters (temperature, solvent polarity, catalyst loading) and monitor intermediates via TLC/LC-MS to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

  • Answer:

  • Purity: GC or HPLC (retention time comparison with standards) .
  • Structural Confirmation:
  • IR Spectroscopy: Identify nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretches ~3300 cm⁻¹) groups. Cross-reference with NIST spectral libraries .
  • NMR: ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., chlorine at position 3, amino at position 4).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₇H₅ClN₂) .

Q. How should researchers interpret discrepancies in reported melting points or solubility data?

  • Answer: Variations in melting points (e.g., 102–106°C vs. 104°C ) may arise from:

  • Purity: Impurities lower melting points; recrystallize from methanol and re-analyze.
  • Polymorphism: Different crystalline forms can exhibit distinct thermal profiles. Use X-ray diffraction (XRD) to identify polymorphs.
  • Methodology: Calibrate equipment (DSC vs. capillary method) and standardize heating rates. Report detailed experimental conditions to ensure comparability .

Q. What are the stability considerations for this compound under varying experimental conditions?

  • Answer:

  • Thermal Stability: Decomposition may occur near the melting point (≥106°C). Conduct thermogravimetric analysis (TGA) to assess degradation thresholds.
  • Light Sensitivity: Store in amber vials if photo-degradation is suspected (common in aromatic amines).
  • Moisture/Humidity: Although not explicitly stated, nitriles and amines are often hygroscopic; use anhydrous solvents in reactions and store in desiccators .

Q. Methodological Guidance

Q. How can researchers design controlled experiments to study the reactivity of the amino and nitrile groups in this compound?

  • Answer:

  • Amino Group Reactivity: Test acylation (e.g., with acetyl chloride) or diazotization (nitrous acid) to form derivatives. Monitor by IR (loss of N-H peaks) .
  • Nitrile Group Reactivity: Hydrolyze to amide/carboxylic acid using H₂SO₄ or reduce to amine via LiAlH₄. Confirm products via NMR .
  • Competitive Reactions: Compare reaction rates under acidic vs. basic conditions to determine functional group dominance.

Q. What strategies are effective in resolving contradictory data from spectroscopic analyses?

  • Answer:

  • Cross-Validation: Combine multiple techniques (e.g., IR, NMR, MS) to confirm functional groups and connectivity.
  • Reference Standards: Compare spectra with pure samples or literature data (e.g., NIST Chemistry WebBook) .
  • Computational Modeling: Use DFT calculations to predict NMR/IR spectra and match with experimental results .

Properties

IUPAC Name

4-amino-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREVCMGFYSUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334186
Record name 4-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21803-75-8
Record name 4-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chlorobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred, 60° C. solution of 4-cyanoaniline (20 g, 0.169 mol) in acetonitrile (200 mL) was added slowly N-chlorosuccinimide (24.8 g, 0.186 mol) to keep the reaction at reflux. After the addition of the N-chlorosuccinimide was complete, the reaction mixture was stirred at 60° C. for two hours. The solvent was then removed under reduced pressure. The residue was then dissolved in dichloromethane, washed with a 5% sodium hydroxide solution, dried (Na2SO4) and evaporated under reduced pressure to afford 24.5 g (95%) of the title compound, 2-chloro-4-cyanoaniline, as a tan solid; m.p. 93°-95° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 2'-chloro-4'-cyanoacetanilide (12.5 g) and concentrated hydrochloric acid (10 ml) in ethanol (50 ml) was refluxed for 30 minutes, and concentrated under reduced pressure. The residue was dissolved in water, adjusted to pH 9 with 4N-sodium hydroxide aqueous solution, and extracted with chloroform. The extract was concentrated and the residue was subjected to column chromatography on silica gel (150 g) eluting with chloroform. The fractions containing the desired compound were combined and concentrated to give a powder of 4-amino-3-chlorobenzonitrile (5.7 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-aminobenzonitrile (10.0 g, 84.7 mmol) in MeCN (100 mL) at 90° C. was slowly added N-chlorosuccinimide (12.4 g, 93 mmol). After the addition of N-chlorosuccinimide, the reaction mixture was stirred at 90° C. for 2 h. The reaction mixture was then cooled to rt and concentrated under reduced pressure. The residue was dissolved in 500 mL of CH2Cl2 and washed with 5% aq NaOH. The organic layer was dried over MgSO4 and concentrated under reduced pressure to give 4-amino-3-chlorobenzonitrile as a tan solid (12.2 g, 95%). 1H NMR (300 MHz, CDCl3) δ 7.54 (d, J=1.7 Hz, 1H), 7.35 (dd, J=1.8, 8.4 Hz, 1H), 6.77 (d, J=8.5 Hz, 1H), 4.63 (br s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile
N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-4-oxopiperidine-1-carboxamide
4-Amino-3-chlorobenzonitrile

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